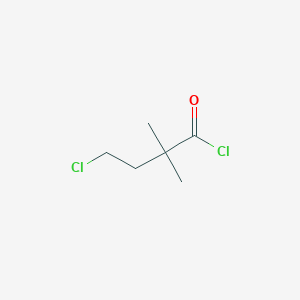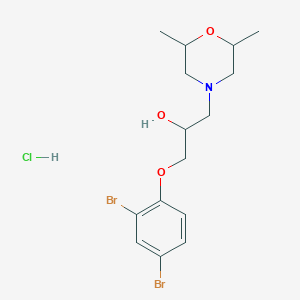![molecular formula C13H14F3NO B2903919 3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one CAS No. 96604-34-1](/img/structure/B2903919.png)
3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one, more commonly known as DMAPT, is a synthetic organic compound used in a variety of scientific research applications. DMAPT is primarily employed as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body, and has a variety of advantages and limitations for such experiments.
Mécanisme D'action
DMAPT acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. DMAPT can also act as an allosteric inhibitor, where it binds to a site on the enzyme other than the active site, and causes a conformational change in the enzyme that prevents the binding of the substrate.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. DMAPT has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contraction, increased alertness, and increased memory. DMAPT has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This can lead to decreased levels of prostaglandins in the body, which can have a variety of effects, including decreased inflammation and decreased pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using DMAPT is its high selectivity, as it is able to selectively inhibit certain enzymes without affecting other enzymes. This makes it ideal for use in experiments where the effects of certain enzymes need to be studied. Another advantage is its low toxicity, making it safe to use in experiments. The main limitation of DMAPT is its low solubility, which can make it difficult to use in some experiments.
Orientations Futures
There are a variety of future directions for the use of DMAPT in scientific research. One potential use is in the development of new drugs and treatments for diseases. DMAPT can be used to study the effects of certain compounds on the body, and can be used to develop treatments for diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential use is in the development of new diagnostic tests. DMAPT can be used to study the biochemical and physiological effects of certain compounds, and can be used to develop diagnostic tests for diseases such as diabetes, heart disease, and cancer. Finally, DMAPT can be used to study the effects of certain compounds on the environment, and can be used to develop new methods of environmental protection.
Méthodes De Synthèse
DMAPT can be synthesized in a variety of ways, with the most common method involving the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylphenylmagnesium bromide. This reaction produces the desired compound in a high yield. Other methods of synthesis include the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylmagnesium chloride and the reaction of 3-(dimethylamino)-1-bromobut-2-en-1-one with trifluoromethylbromide.
Applications De Recherche Scientifique
DMAPT is primarily used as an inhibitor of enzymes, and is used to study the biochemical and physiological effects of enzymes, as well as their mechanisms of action. DMAPT is also used in laboratory experiments to study the effects of certain compounds on the body. These experiments are used to study the effects of certain compounds on the body, such as the effects of drugs, hormones, and other compounds.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJIMUPTRNSNK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)C(F)(F)F)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)


![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)
![2-(4-chlorophenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2903849.png)



![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)

![N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903859.png)